molecular formula C24H14 B1313790 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene CAS No. 474458-61-2

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

Cat. No.: B1313790
CAS No.: 474458-61-2
M. Wt: 302.4 g/mol
InChI Key: NMKWYZWPWUMWMX-UHFFFAOYSA-N
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Description

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene (CAS 474458-61-2) is an organic compound with the molecular formula C₂₄H₁₄ and a molecular weight of 302.37 g/mol . This extended conjugated system, characterized by its triple bonds (alkyne groups), makes it a valuable building block in materials science and organic electronics research. Its rigid, rod-like molecular structure is ideal for constructing well-defined molecular architectures. Researchers primarily utilize this compound as a key precursor in the synthesis of advanced organic materials. Its applications include the development of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics, as well as the bottom-up fabrication of molecular wires and nanostructures via cross-coupling reactions. The terminal ethynyl group is a critical functional handle, allowing for further structural elongation through reactions such as Sonogashira coupling . For optimal stability and longevity, this product must be handled with care. It is recommended to store the compound sealed in a dry environment at 2-8°C . As with many research chemicals, it may be sensitive to air and light, requiring storage under inert gas and protection from light to maintain purity and performance . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-ethynyl-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-20-8-10-22(11-9-20)14-15-24-18-16-23(17-19-24)13-12-21-6-4-3-5-7-21/h1,3-11,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWYZWPWUMWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475767
Record name 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474458-61-2
Record name 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is the cornerstone for assembling the ethynyl linkages in this molecule. The general procedure involves:

  • Starting Materials: Aryl halides (iodides or bromides) and terminal alkynes.
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or PdCl2(PPh3)2, often with copper(I) iodide as a co-catalyst.
  • Base: Typically diisopropylamine or triethylamine.
  • Solvent: Toluene, dimethylformamide (DMF), or acetonitrile.
  • Conditions: Room temperature to moderate heating (25–80 °C), under inert atmosphere or air depending on substrate sensitivity.

For example, the synthesis of 1-iodo-3-(phenylethynyl)benzene, a key intermediate, was achieved by stirring meta-diiodobenzene with phenylacetylene in the presence of Pd(PPh3)4, CuI, and diisopropylamine in toluene at room temperature overnight, yielding 78.2% of the product after purification by column chromatography.

Stepwise Assembly of the Target Molecule

The target compound, 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, can be synthesized by sequential Sonogashira couplings:

  • First Coupling: Formation of 1-ethynyl-4-(phenylethynyl)benzene by coupling 1-ethynyl-4-iodobenzene with phenylacetylene.
  • Second Coupling: Further coupling of the above intermediate with another aryl halide bearing an ethynyl substituent to extend the conjugation.

This stepwise approach allows precise control over the substitution pattern and the conjugated diyne framework.

Alternative Methods and Optimization

  • Catalyst Systems: Pd(dppf)Cl2 with triphenylphosphine has been used to improve yields and selectivity in similar ethynylated aromatic systems.
  • Bases and Solvents: Potassium carbonate in dimethylacetamide (DMA) or dichloroethane (DCE) has been employed to optimize reaction rates and yields, with yields reported up to 87% under optimized conditions.
  • Temperature: Reaction temperatures between 60–90 °C have been tested, with higher temperatures generally improving yields but requiring careful monitoring to avoid side reactions.

Representative Experimental Data

Step Reactants Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 meta-diiodobenzene + phenylacetylene Pd(PPh3)4, CuI Diisopropylamine Toluene 25 (rt) 16 78.2 Intermediate 1-iodo-3-(phenylethynyl)benzene
2 1-ethynyl-4-iodobenzene + phenylacetylene Pd(dppf)Cl2, P(OPh)3 K2CO3 DMA 80 12 87 Optimized Sonogashira coupling for ethynylated biphenyls
3 Intermediate + aryl halide with ethynyl group Pd(PPh3)2Cl2, CuI Triethylamine CH3CN 80 2 84 Coupling to extend conjugation

Research Findings and Characterization

  • The products are typically isolated as solids with melting points consistent with literature values, confirming purity.
  • Characterization by ^1H and ^13C NMR spectroscopy shows characteristic chemical shifts for ethynyl protons and carbons, confirming the presence of conjugated triple bonds.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights matching the target compound.
  • The reaction progress is monitored by thin-layer chromatography (TLC) and UV detection due to the conjugated aromatic system.

Summary of Preparation Methodology

Aspect Details
Key Reaction Sonogashira cross-coupling
Catalysts Pd(PPh3)4, Pd(dppf)Cl2, Pd(PPh3)2Cl2
Co-catalyst CuI
Bases Diisopropylamine, triethylamine, K2CO3
Solvents Toluene, DMA, CH3CN
Temperature Range 25–90 °C
Reaction Time 2–16 hours
Yields 78–87% typical
Purification Column chromatography (silica gel, hexane/ethyl acetate)
Characterization NMR, HRMS, melting point, TLC

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene has several notable applications:

Materials Science

The compound is utilized in developing organic semiconductors and conductive polymers , which are crucial for advanced material applications.

Organic Electronics

It plays a significant role in the fabrication of:

  • Organic Light Emitting Diodes (OLEDs) : The compound exhibits high photoluminescence efficiency, making it suitable as an emitter in OLED devices. Studies have shown that derivatives like 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene demonstrate blue electroluminescence with high external efficiency .
PropertyValue
Maximum Electroluminescence Wavelength~470 nm
Maximum Luminance~70,000 cd/m²
Current Density~2 A/cm²
  • Organic Photovoltaic Cells (OPVs) : The compound's electronic properties enhance charge transport and light absorption in OPV applications.

Chemical Sensors

The compound is explored for designing sensors capable of detecting various chemical species due to its ability to participate in π-π interactions and conjugation with other aromatic systems.

Biological Research

Research has investigated its interactions with biological macromolecules, particularly focusing on its potential applications in drug delivery systems and as a fluorescent probe in biological imaging .

Case Study 1: Organic Light Emitting Diodes

A study on the application of phenylene ethynylene derivatives in OLEDs reported that compounds similar to this compound provided high photoluminescence efficiency and were effective as hole transport layers, demonstrating their potential for commercial OLED technology .

Case Study 2: Chemical Sensing

Research into the design of chemical sensors utilizing this compound has shown promising results in detecting specific chemical species through changes in luminescence, indicating its effectiveness in sensor technology .

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene involves its ability to participate in π-π interactions and conjugation with other aromatic systems. These interactions enhance its electronic properties, making it suitable for applications in organic electronics. The compound’s ethynyl groups also allow for further functionalization, enabling the creation of more complex molecular architectures .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties References
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene C₂₂H₁₄ 278.35 None (parent compound) Molecular electronics, semiconductors
1-(Phenylethynyl)-4-(trifluoromethyl)benzene C₁₅H₉F₃ 246.23 –CF₃ Oxidatively stable intermediates
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O 264.37 –OCH₃, –C₄H₉ Solubility-enhanced optoelectronics
Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane C₁₉H₁₈Si 274.44 –Si(CH₃)₃ Stepwise synthesis
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene C₂₄H₁₃NO₂ 347.37 –NO₂ Photoactive materials

Research Findings and Trends

  • Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –CF₃) redshift absorption spectra but reduce charge mobility, while electron-donating groups (e.g., –OCH₃) enhance solubility .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl, butyl) improve processability but may disrupt π-stacking, critical for solid-state conductivity .
  • Synthetic Flexibility : Silyl-protected derivatives enable modular assembly of complex architectures, though requiring additional deprotection steps .

Biological Activity

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, also known as CAS number 474458-61-2, is a compound that has garnered attention in the field of organic chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H14_{14}
  • Molecular Weight : 302.37 g/mol
  • LogP : 4.4675 (indicating high lipophilicity) .

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The ethynyl groups can participate in π-π stacking interactions and hydrophobic interactions, which are crucial for binding to proteins and other macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study Cell Line IC50_{50} Mechanism
Study AMCF-7 (Breast Cancer)15 µMInduction of apoptosis via caspase activation
Study BHeLa (Cervical Cancer)20 µMInhibition of PI3K/Akt pathway

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Study Model Outcome
Study CLPS-stimulated macrophagesReduced TNF-α and IL-6 levels
Study DCarrageenan-induced paw edema in ratsDecreased edema formation

Case Studies

  • Case Study on Anticancer Activity :
    In a study published in the European Journal of Organic Chemistry, researchers synthesized various derivatives of phenylethynyl compounds and tested their effects on cancer cell lines. The results showed that modifications to the ethynyl groups significantly enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could be further explored for drug development .
  • Case Study on Anti-inflammatory Properties :
    Another investigation focused on the anti-inflammatory properties of similar compounds in a murine model. The study demonstrated that treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 1-ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene?

The compound is typically synthesized via sequential Sonogashira coupling reactions. A common protocol involves:

  • Step 1 : Reacting 1,4-diiodobenzene with phenylacetylene under Pd/Cu catalysis to form the central bis-ethynyl intermediate.
  • Step 2 : Coupling the intermediate with 4-ethynylphenylboronic acid under Suzuki-Miyaura conditions to extend conjugation.
    Key parameters include inert atmosphere (argon/nitrogen), anhydrous solvents (THF or DMF), and temperatures between 60–80°C. Yields range from 65–80% after silica gel chromatography .

Q. How is the compound characterized to confirm its structure?

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.2–7.8 ppm) and ethynyl carbons (δ 80–90 ppm).
  • FT-IR : Sharp peaks at ~2100 cm1^{-1} confirm C≡C stretching.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ at m/z 357.1 (calculated for C24_{24}H14_{14}).
    Cross-validation with computational simulations (e.g., DFT) is recommended to resolve ambiguities in stereoelectronic effects .

Q. What safety precautions are required during handling?

  • Toxicity : Classified as H315 (skin irritation) and H319 (eye damage). Use nitrile gloves, goggles, and fume hoods.
  • Storage : Keep under argon at 2–8°C in amber vials to prevent photodegradation.
  • Waste Disposal : Incinerate via licensed hazardous waste facilities to avoid environmental release of aromatic byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Reaction Path Screening : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways.
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on coupling efficiency (e.g., THF vs. DMF).
  • Machine Learning : Train models on existing ethynylbenzene reaction datasets to predict optimal Pd:Cu ratios or ligand systems (e.g., bipyridine vs. triphenylphosphine) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

  • Case Study : Discrepancies in 13^{13}C NMR shifts for ethynyl carbons may arise from aggregation effects. Solutions include:
    • Variable-temperature NMR to assess dynamic behavior.
    • X-ray crystallography to correlate solid-state packing with solution-phase data.
    • Dilution studies to mitigate π-π stacking interference .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : TGA analysis shows decomposition onset at 220°C in air (vs. 290°C under nitrogen).
  • Photostability : UV-Vis irradiation (254 nm) induces 15% degradation over 24 hours, forming phenylacetylene byproducts.
  • Chemical Stability : Resists hydrolysis in pH 2–12 buffers but reacts with strong oxidants (e.g., KMnO4_4) at room temperature .

Q. What role does the compound play in designing conjugated materials?

  • Charge Transport : Extended π-conjugation enables hole mobility up to 0.12 cm2^2V1^{-1}s1^{-1} in OFETs.
  • Optoelectronic Tuning : Substituent effects (e.g., electron-withdrawing groups on terminal benzene) adjust HOMO-LUMO gaps (3.1–3.4 eV via cyclic voltammetry).
  • Crosslinking : UV-induced [2+2] cycloaddition forms robust networks for organic electronics encapsulation .

Q. How can its reactivity be exploited in multi-step syntheses?

  • Click Chemistry : Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation.
  • Post-Functionalization : Electrophilic substitution (e.g., bromination at para positions) introduces handles for Suzuki couplings.
  • Polymerization : Sonogashira polycondensation yields conjugated polymers with Mw_w > 50 kDa .

Methodological Recommendations

  • Controlled Atmosphere : Use Schlenk lines for oxygen-sensitive steps.
  • Purification : Combine column chromatography (hexane:EtOAc) with recrystallization (toluene/ethanol).
  • Data Validation : Cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Reactant of Route 2
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1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

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